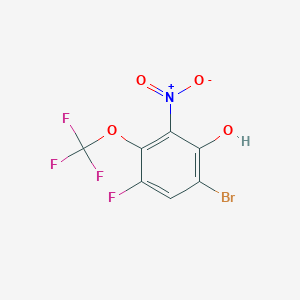
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol is a complex organic compound characterized by the presence of bromine, fluorine, nitro, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol typically involves multiple steps, including halogenation, nitration, and the introduction of the trifluoromethoxy group. One common synthetic route may involve:
Halogenation: Introduction of bromine and fluorine atoms to the phenol ring.
Nitration: Addition of a nitro group (-NO2) to the aromatic ring.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group (-OCF3) using appropriate reagents and conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted phenols or aromatic ethers.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-nitro-4-(trifluoromethoxy)phenol
- 6-Bromo-2-fluoro-3-(trifluoromethoxy)phenol
Uniqueness
6-Bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H2BrF4NO4 |
|---|---|
Molecular Weight |
319.99 g/mol |
IUPAC Name |
6-bromo-4-fluoro-2-nitro-3-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H2BrF4NO4/c8-2-1-3(9)6(17-7(10,11)12)4(5(2)14)13(15)16/h1,14H |
InChI Key |
PFPYGUXRHHVOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])OC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


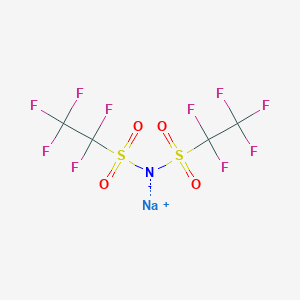

![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
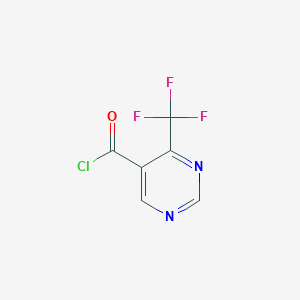
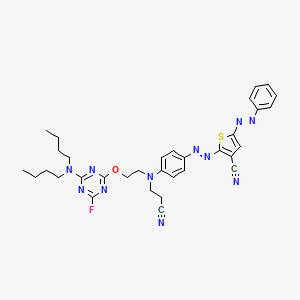
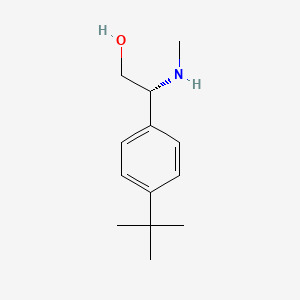
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
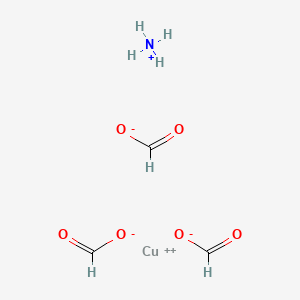
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)
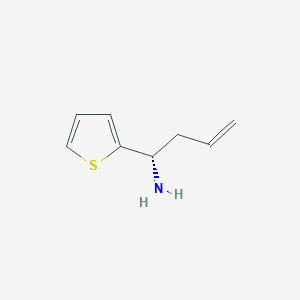
![4'-Tert-butyl[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12847133.png)
![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
